Cas no 941997-88-2 (2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

2-Methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and an isobutyramide substituent. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and agrochemical research. The oxadiazole ring enhances metabolic stability, while the thiophene group contributes to π-electron delocalization, improving binding affinity in target interactions. Its balanced lipophilicity and hydrogen-bonding capacity suggest potential applications in drug design, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Careful handling is advised due to potential reactivity of the oxadiazole and thiophene functionalities.
2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide structure
941997-88-2 structure
Product Name:2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
CAS No:941997-88-2
MF:C10H11N3O2S
MW:237.278240442276
CID:5979922
PubChem ID:4252100
Update Time:2025-06-29

2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
    • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
    • Propanamide, 2-methyl-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
    • AKOS024608073
    • 2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
    • CCG-336893
    • 2-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
    • 941997-88-2
    • F1374-1015
    • Inchi: 1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14)
    • InChI Key: KRUAHYBPTPLLKE-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2SC=CC=2)O1)(=O)C(C)C

Computed Properties

  • Exact Mass: 237.05719778g/mol
  • Monoisotopic Mass: 237.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 96.3Ų

Experimental Properties

  • Density: 1.318±0.06 g/cm3(Predicted)
  • pka: 11.79±0.70(Predicted)

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Additional information on 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

Introduction to 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 941997-88-2) and Its Emerging Applications in Chemical Biology

The compound 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 941997-88-2) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative of the oxadiazole scaffold, this molecule has garnered significant attention due to its structural complexity and potential biological activities. The presence of a thiophene ring and an amide functional group enhances its versatility, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

Recent advancements in chemical biology have highlighted the importance of small molecules that can modulate biological pathways with high specificity. The oxadiazole core is well-known for its role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. In particular, derivatives of oxadiazole have been investigated for their ability to interact with biological targets such as enzymes and receptors. The incorporation of a thiophen-2-yl moiety into the structure of 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide introduces additional electronic properties that can influence its binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for designing novel therapeutic agents. The amide group in the molecule provides a site for further functionalization, allowing chemists to tailor its properties for specific biological targets. For instance, modifications at the amide position could enhance solubility or improve metabolic stability, which are critical factors in drug development. Additionally, the thiophen ring can participate in hydrogen bonding or π-stacking interactions with biological partners, further expanding the compound's utility.

Current research in the field of medicinal chemistry has demonstrated that heterocyclic compounds like 1,3,4-oxadiazoles exhibit a wide range of biological activities. These include inhibition of enzymes such as kinases and phosphodiesterases, as well as modulation of ion channels and receptors. The structural features of 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide make it an attractive candidate for these applications. Specifically, the oxadiazole ring can act as a pharmacophore, while the thiophene and amide groups provide additional interactions with biological targets.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes relevant to inflammatory diseases and cancer. The ability to modulate these pathways could lead to the development of novel therapeutics that address unmet medical needs. Furthermore, the compound's chemical stability and ease of synthesis make it a practical choice for further preclinical development.

The synthesis of 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide involves multiple steps that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the oxadiazole core, followed by functional group transformations to introduce the thiophene and amide moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The role of computational chemistry in designing and optimizing small molecules cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of 2-methyl-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide with potential targets such as enzymes and receptors. These studies provide valuable insights into how structural modifications can enhance binding affinity and selectivity.

As interest in targeted therapies grows, compounds like 2-methyl-N-5-(thiophen-2-y l)-1,3,4-oksadiazol - 2 - ylpropanamide (CAS No. 941997 - 88 - 2) are expected to play a crucial role in drug discovery pipelines. Their unique structural features offer opportunities for developing drugs with improved efficacy and reduced side effects compared to existing treatments.

The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.

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